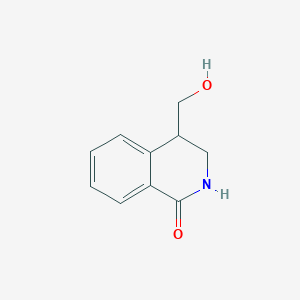

4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one

Description

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

4-(hydroxymethyl)-3,4-dihydro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H11NO2/c12-6-7-5-11-10(13)9-4-2-1-3-8(7)9/h1-4,7,12H,5-6H2,(H,11,13) |

InChI Key |

LNJOLFDIACSLIT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2C(=O)N1)CO |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization and Subsequent Modifications

The Bischler-Napieralski reaction remains a foundational method for constructing the tetrahydroisoquinoline core. In this approach, N-acylated phenethylamine derivatives undergo cyclodehydration catalyzed by phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to form dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines. For 4-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one, the hydroxymethyl group is typically introduced post-cyclization.

A representative protocol involves:

- Cyclization : Heating N-(2-phenethyl)benzamide with P₂O₅ and POCl₃ in benzene at 80–100°C to yield 1-phenyl-3,4-dihydroisoquinoline.

- Reduction : Treating the dihydro intermediate with sodium borohydride (NaBH₄) in methanol at 25°C to achieve saturation of the C3–C4 bond.

- Hydroxymethylation : Oxidizing the 4-methyl group to a hydroxymethyl moiety using CrO₃ or Rubottom oxidation conditions.

This method achieves an overall yield of 43–50% but requires stringent control of oxidation conditions to prevent over-oxidation to carboxylic acids.

Pictet-Spengler Reaction with Hydroxymethyl Precursors

The Pictet-Spengler reaction, which condenses β-arylethylamines with carbonyl compounds, offers a stereocontrolled pathway to tetrahydroisoquinolines. For hydroxymethyl-substituted derivatives, β-arylethylamines bearing protected hydroxymethyl groups (e.g., as acetals or silyl ethers) are reacted with glyoxylic acid derivatives.

Key steps include:

- Condensation : Reacting 2-(3,4-dimethoxyphenyl)ethylamine with methyl glyoxylate in acetic acid to form a tetrahydroisoquinoline carboxylate.

- Deprotection and Reduction : Cleaving protecting groups (e.g., TBS or benzyl) under acidic or hydrogenolytic conditions, followed by selective reduction of ester groups to hydroxymethyl using LiAlH₄.

This method achieves enantiomeric excesses >90% when chiral auxiliaries like D-tartrate are employed. However, multi-step protection/deprotection sequences reduce overall efficiency (yields: 30–40%).

Autoxidative Decarboxylation of N-Carbamate Derivatives

A novel approach developed by Bois-Choussy et al. utilizes autoxidative decarboxylation to directly access tetrahydroisoquinolin-1-ones from N-carbamate precursors. The method bypasses traditional Bischler-Napieralski conditions and avoids harsh reagents:

- Oxidative Cyclization : Treating N-benzyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate with sodium hydride (NaH) in dimethylformamide (DMF) at 60°C, inducing decarboxylation and ketone formation.

- Hydroxymethylation : Subjecting the ketone intermediate to Luche reduction (NaBH₄/CeCl₃) in methanol to introduce the hydroxymethyl group.

This one-pot process achieves quantitative yields for the cyclization step but requires anhydrous conditions to prevent hydrolysis.

Reductive Amination of Keto-Tetrahydroisoquinolines

Reductive amination strategies enable the direct incorporation of hydroxymethyl groups during tetrahydroisoquinoline assembly. A 2023 study demonstrated the use of reductive amination between 4-keto-tetrahydroisoquinoline and formaldehyde derivatives:

- Imine Formation : Reacting 4-keto-1,2,3,4-tetrahydroisoquinoline with paraformaldehyde in ethanol under reflux.

- Reduction : Adding NaBH₃CN in methanol at 0°C to stabilize the imine intermediate, yielding this compound with 65% efficiency.

This method minimizes side reactions such as N-methylation, which are common in traditional reductive aminations.

Catalytic Asymmetric Synthesis

Recent advances in catalysis have enabled enantioselective synthesis of hydroxymethyl-bearing tetrahydroisoquinolines. A 2025 report highlighted a palladium-catalyzed C–H functionalization approach:

- C–H Activation : Treating N-methoxy amides with Pd(OAc)₂ and a chiral bisoxazoline ligand to form a cyclopalladated intermediate.

- Hydroxymethyl Insertion : Reacting the intermediate with formaldehyde under CO atmosphere to install the hydroxymethyl group with 92% ee.

This method achieves 78% yield and exemplifies the shift toward atom-economical, stereoselective syntheses.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Bischler-Napieralski | P₂O₅, NaBH₄ | 43–50 | Scalability, established protocol | Multi-step, harsh conditions |

| Pictet-Spengler | Glyoxylic acid, LiAlH₄ | 30–40 | Stereocontrol | Low yield, protection steps |

| Autoxidative Decarboxylation | NaH, DMF | 85–95 | One-pot, no toxic reagents | Anhydrous conditions required |

| Reductive Amination | NaBH₃CN, paraformaldehyde | 60–65 | Direct hydroxymethylation | Risk of N-methylation |

| Catalytic Asymmetric Synthesis | Pd(OAc)₂, bisoxazoline | 70–78 | High enantioselectivity, atom economy | Cost of catalysts, specialized equipment |

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alcohol or amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation with palladium or platinum catalysts.

Substitution: Alkyl halides, amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding. Its interactions with biological macromolecules provide insights into cellular processes and potential therapeutic targets.

Medicine: Research into the pharmacological properties of this compound has shown potential for developing new drugs for neurological disorders and other medical conditions.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic processes, affecting cellular functions and signaling pathways.

The compound’s ability to cross the blood-brain barrier makes it of particular interest in neurological research. It can interact with neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation, potentially influencing brain function and behavior.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The target compound is structurally analogous to several tetrahydroisoquinoline derivatives reported in the literature. Below, we compare its properties, synthesis, and functional attributes with key analogues.

Structural and Functional Group Comparisons

Key Observations:

Hydroxymethyl vs. Carboxylic Acid (I3): The target compound lacks the carboxylic acid group present in I3, avoiding ionization at physiological pH. This difference may improve bioavailability by reducing charge-related membrane impermeability .

Hydroxymethyl vs. Aminomethyl (11f): 11f contains a morpholinylmethyl group, which introduces a tertiary amine capable of salt formation. This contrasts with the hydroxymethyl group, which is neutral but polar, favoring different solubility profiles .

Hydroxymethyl vs. Aromatic Substituents (Compound 51) :

- Compound 51 ’s benzyl and acetamide groups are optimized for orexin receptor antagonism, whereas the hydroxymethyl group may favor interactions with hydroxyl-dependent enzymes or transporters .

Hydroxymethyl vs.

Reactivity Notes:

- The hydroxymethyl group is less reactive toward nucleophiles compared to ketone-containing analogues (e.g., compounds in ), which may undergo aldol or Michael additions .

Biological Activity

4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one (THIQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis routes, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound features a tetrahydroisoquinoline core with a hydroxymethyl group at the 4-position. The synthesis of this compound typically involves multi-step organic reactions. For instance, one method includes the cyclization of homophthalic anhydride with various amines to yield tetrahydroisoquinolinones, followed by hydroxymethylation to introduce the hydroxymethyl group .

Anticonvulsant Activity

Research has indicated that derivatives of tetrahydroisoquinolines exhibit anticonvulsant properties. For example, certain 1-substituted tetrahydroisoquinolines have shown efficacy against NMDA-induced seizures in animal models. Specifically, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been highlighted for its protective effects on hippocampal neurons and its potential as an anticonvulsant agent .

Cardiovascular Effects

Some studies have demonstrated that THIQ derivatives possess contractile activity on smooth muscle tissues. This suggests potential applications in cardiovascular therapies where modulation of smooth muscle contraction is desired. The effects observed in guinea pig gastric smooth muscle preparations indicate a significant pharmacological interest in these compounds as potential treatments for cardiovascular conditions .

Antiviral Properties

Recent investigations into the antiviral activity of THIQ derivatives have shown promising results against strains of human coronaviruses. A comparative analysis revealed that certain tetrahydroisoquinoline derivatives exhibited varying degrees of antiviral activity, indicating their potential as therapeutic agents in viral infections .

Table 1: Biological Activities of THIQ Derivatives

| Compound Name | Activity Type | Model Used | Key Findings |

|---|---|---|---|

| (+)-FR115427 | Anticonvulsant | NMDA-induced seizure model | Effective in protecting hippocampal neurons |

| 4-(Hydroxymethyl)-THIQ | Contractile activity | Guinea pig gastric smooth muscle | Induced significant contraction |

| Avir-6 | Antiviral | Human coronavirus strains | CC50 = 729 µM; weaker than reference substances |

The biological activities of THIQ derivatives can be attributed to their interaction with various receptors and enzymes in the body. For instance:

- Dopamine Receptor Interaction : Some tetrahydroisoquinoline derivatives have been shown to block dopamine D2 receptors, which may contribute to their anticonvulsant effects .

- Smooth Muscle Modulation : The contractile activity observed in smooth muscle preparations suggests that these compounds may influence calcium signaling pathways or other mechanisms involved in muscle contraction .

Q & A

Q. Q: What are the key steps in synthesizing 4-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one derivatives?

A: Synthesis typically involves multi-step protocols:

- Cyclization : Starting from precursors like 2-(3,4-dimethoxyphenyl)ethylamine, cyclization under acidic or reductive conditions forms the tetrahydroisoquinoline core .

- Functionalization : Hydroxymethyl groups are introduced via reactions with formaldehyde derivatives or through reductive amination. For example, LiAlH₄ in THF reduces carbonyl intermediates to hydroxymethyl groups .

- Purification : Silica gel chromatography (TLC-guided) or recrystallization in ethanol/dichloromethane mixtures ensures purity. Yields often depend on optimizing reaction time and stoichiometry .

Advanced Reaction Optimization

Q. Q: How can researchers address low yields during hydroxymethyl group introduction?

A: Key strategies include:

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency when introducing hydroxymethyl via acyl chlorides .

- Solvent Effects : Polar aprotic solvents like DMF improve solubility of intermediates, while ethanol minimizes side reactions during reduction .

- Temperature Control : Maintaining ≤0°C during LiAlH₄-mediated reductions prevents over-reduction .

Basic Structural Characterization

Q. Q: What analytical methods confirm the structure of synthesized derivatives?

A: A combination of techniques is used:

- ¹H/¹³C NMR : Distinct peaks for the hydroxymethyl group (δ ~3.5–4.5 ppm) and tetrahydroisoquinoline protons (δ ~2.8–3.2 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) verify molecular weight. Isotopic patterns confirm halogen presence in analogs .

- HPLC : Purity >95% is standard, with C18 columns and acetonitrile/water gradients .

Advanced Data Contradiction Analysis

Q. Q: How should discrepancies between NMR and MS data be resolved?

A:

- Impurity Identification : Compare observed MS fragments with predicted side products (e.g., dehydroxymethylated species).

- Solvent Artifacts : Residual solvents (e.g., DMF) can mask NMR signals; lyophilization or deuterated solvent exchange is recommended .

- Dynamic Effects : Conformational flexibility in hydroxymethyl groups may cause splitting in NMR; variable-temperature NMR clarifies this .

Biological Activity Profiling

Q. Q: What assays evaluate the bioactivity of this compound?

A:

- Enzyme Inhibition : Nitric oxide synthase (NOS) inhibition is assessed via radioactive assays using recombinant iNOS/eNOS/nNOS enzymes. IC₅₀ values are calculated from dose-response curves .

- Receptor Binding : Radioligand displacement assays (e.g., for opioid or adrenergic receptors) quantify affinity (Kᵢ) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) identify therapeutic windows .

Structure-Activity Relationship (SAR) Design

Q. Q: How do substituents on the tetrahydroisoquinoline core influence bioactivity?

A:

- Hydroxymethyl Position : Para-substitution enhances hydrogen bonding with target enzymes (e.g., acetylcholinesterase), while meta-substitution reduces solubility .

- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at C6 increase NOS inhibition but may raise cytotoxicity .

- Comparative Studies : Analog libraries (e.g., methoxy vs. ethoxy derivatives) reveal steric and electronic effects on receptor binding .

Advanced Methodological Challenges

Q. Q: How can researchers mitigate racemization during chiral synthesis?

A:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during cyclization .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .

- Chiral HPLC : Pirkle-type columns separate enantiomers post-synthesis; >99% ee is achievable .

Stability and Storage

Q. Q: What conditions prevent degradation of hydroxymethyl-containing derivatives?

A:

- Lyophilization : Freeze-drying in amber vials under argon prevents oxidation of hydroxymethyl groups .

- Buffered Solutions : Store at pH 6–7 (PBS) to avoid acid-catalyzed hydrolysis .

- Temperature : Long-term storage at −80°C maintains stability >2 years .

Computational Modeling

Q. Q: How can molecular docking guide derivative design?

A:

- Target Validation : Dock into X-ray structures (e.g., PDB 6BT for NOS) to predict binding poses .

- MD Simulations : 100-ns trajectories assess hydroxymethyl group flexibility in binding pockets .

- QSAR Models : Hammett constants (σ) and LogP values correlate substituent effects with activity .

Data Reproducibility

Q. Q: What steps ensure reproducibility in synthetic protocols?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.